1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole
Description
1-[1-(1H-Pyrazol-3-yl)ethyl]-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrazole-ethyl moiety. This structure combines two nitrogen-rich aromatic systems, which are known to enhance biological activity, particularly in antifungal and enzyme-inhibiting applications.
Properties
IUPAC Name |
1-[1-(1H-pyrazol-5-yl)ethyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-6(7-2-3-9-11-7)12-5-8-4-10-12/h2-6H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQYUICLZWLXOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(1H-pyrazol-3-yl)propan-1-one with hydrazine hydrate under acidic conditions to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .
Scientific Research Applications
1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. These interactions can trigger various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : The target compound’s pyrazole-ethyl group can be synthesized via N-alkylation, similar to methods used for dichlorobenzyl and thioethyl analogs . However, steric hindrance from the pyrazole may reduce yields compared to smaller substituents.
- Yield Variations : Method B in achieved 81% yield for triazolylmethylketones, highlighting the importance of step optimization for bulky substituents .
Table 2: Antifungal and Enzyme-Binding Activities
Key Observations :
- However, piperazine and cyclopropane analogs demonstrate higher potency due to optimized hydrophobicity and conformational rigidity .
- Enzyme Binding: Ethanol-linked triazoles () show enhanced binding to sterol 14α-demethylase, suggesting that the target compound’s ethyl linker could similarly improve interactions with fungal enzymes .
Physicochemical and Pharmacokinetic Properties
- Piperazine derivatives in balance hydrophilicity for improved absorption .
- Thermal Stability : Triazole-metal salts in show decomposition temperatures up to 258°C, indicating that nitrogen-rich analogs like the target compound may exhibit similar stability .
Biological Activity
1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of triazoles, which are known for their pharmacological significance. The structure can be represented as follows:
This compound features a pyrazole moiety connected to a triazole ring, which contributes to its biological properties.
Synthesis of 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole
Various synthetic routes have been reported for the preparation of 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole. A common method involves the reaction of appropriate hydrazones with isocyanates or isothiocyanates, leading to the formation of triazole derivatives through cyclization reactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8h | Staphylococcus aureus | 8 μg/mL |
| 8f | Pseudomonas aeruginosa | 8 μg/mL |
| 8b | Staphylococcus epidermidis | 11 μg/mL |
These results indicate that compounds derived from triazoles can effectively inhibit the growth of pathogenic bacteria .
Anticancer Activity
The anticancer potential of 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole has also been investigated. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and P388 (leukemia). The following table summarizes the IC50 values observed:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 8c | MCF-7 | 2.8 ± 0.4 |
| 8f | MCF-7 | 3.1 ± 0.4 |
| 8d | MCF-7 | 3.5 ± 0.2 |
These findings suggest that modifications to the triazole structure can enhance anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory effects of triazole derivatives have been evaluated through cytokine release assays in peripheral blood mononuclear cells (PBMCs). Compounds were tested for their ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated that some derivatives exhibited significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
A study conducted by Naga Mohan et al. highlighted the synthesis and biological evaluation of pyrazole–triazole hybrids. The research utilized computer-aided docking studies to predict interactions with target proteins involved in bacterial resistance and cancer proliferation .
Additionally, another investigation focused on evaluating new derivatives containing propanoic acid moieties alongside triazoles. These compounds were assessed for their toxicity and biological activity against various pathogens and cancer cells, revealing promising results in terms of low toxicity and significant biological efficacy .
Q & A
Q. What are the optimized synthetic routes for 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole and its derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. A one-pot method using NaOH as a base in aqueous or alcoholic solvents (e.g., ethanol) under reflux (80–100°C) achieves good yields (~70–85%) . Key intermediates, such as hydrazides or pyrazole precursors, are prepared via reactions with substituted aldehydes or ketones. Microwave-assisted synthesis (e.g., 100–150 W, 10–30 min) can enhance reaction efficiency and purity . Purification via column chromatography (silica gel, CHCl₃:MeOH) or recrystallization (ethanol/water) is critical for isolating isomers or eliminating byproducts .
Q. Which analytical techniques are recommended for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., triazole C-H at δ 8.1–8.5 ppm, pyrazole C-H at δ 6.5–7.2 ppm) and confirms substituent positions .
- FT-IR : Identifies functional groups (e.g., N-H stretches at 3200–3400 cm⁻¹, C=N at 1600–1650 cm⁻¹) .
- Elemental Analysis : Validates purity (C, H, N within ±0.3% of theoretical values) .
- HPLC : Assesses purity (>95% by C18 column, acetonitrile/water mobile phase) .
Q. How do solvent polarity and substituents influence the compound’s physicochemical properties?
Methodological Answer: Solvatochromic studies (e.g., UV-Vis in ethanol, DMSO, chloroform) reveal bathochromic shifts in polar solvents due to enhanced charge-transfer interactions. Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyrazole ring increase electrophilicity, altering solubility and reactivity . LogP values (calculated via DFT) predict lipophilicity for biological membrane permeability .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) guide the design of bioactive derivatives?
Methodological Answer:
- DFT (B3LYP/6-311G+(d,p)) : Optimizes geometry, calculates frontier orbitals (HOMO-LUMO gap ~4–5 eV), and predicts reactive sites for electrophilic substitution .
- Molecular Docking (AutoDock Vina) : Targets enzymes like 14-α-demethylase (PDB: 3LD6) to assess binding affinity. Pyrazole-triazole hybrids show stronger hydrogen bonding (ΔG ≈ −8.5 kcal/mol) compared to monocyclic analogs . Use PyMOL for visualizing binding poses and identifying key residues (e.g., Tyr118, His374) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. antibacterial)?
Methodological Answer:
- Dose-Response Assays : Test across concentrations (0.1–100 µM) to establish IC₅₀ values and avoid false negatives from suboptimal dosing .
- Enzyme-Specific Assays : Compare activity against related targets (e.g., CYP51 for antifungal effects vs. DNA gyrase for antibacterial) .
- Metabolite Profiling (LC-MS) : Identify active metabolites or degradation products that may contribute to divergent results .
Q. How can reaction engineering improve scalability and stereochemical control?
Methodological Answer:
- Flow Chemistry : Continuous reactors (residence time 10–30 min) enhance reproducibility and reduce byproducts in multi-step syntheses .
- Chiral Resolution : Use (+)- or (-)-camphorsulfonic acid to separate enantiomers (e.g., (±)-derivatives in ) via diastereomeric salt formation .
- In Situ Monitoring (Raman spectroscopy) : Track reaction progress and adjust parameters (pH, temp) to minimize racemization .
Q. What are the challenges in correlating computational predictions with experimental bioactivity data?
Methodological Answer:
- Free Energy Perturbation (FEP) : Refines docking scores by simulating ligand-protein dynamics (e.g., 50 ns MD simulations) to account for conformational flexibility .
- False Positives : Validate hits with orthogonal assays (e.g., SPR for binding kinetics, MIC for antimicrobial activity) .
- ADMET Prediction (SwissADME) : Adjust synthetic plans if poor bioavailability (e.g., high topological polar surface area >140 Ų) is predicted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
